molecular formula C6H6N2 B1301852 1-methyl-1H-pyrrole-2-carbonitrile CAS No. 34884-10-1

1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B1301852
CAS RN: 34884-10-1
M. Wt: 106.13 g/mol
InChI Key: JRQSGIQEBOZPHK-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The specific structure of 1-methyl-1H-pyrrole-2-carbonitrile includes a methyl group attached to the nitrogen atom and a carbonitrile group at the second position of the pyrrole ring.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles using Lawesson's reagent leads to the formation of 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) in good yields, as demonstrated in a study on the synthesis of photochromic diarylethene with a disulfide bridge . Additionally, an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles was developed through a palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and varies depending on the substituents attached to the pyrrole ring. For example, the structure of 5-benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile was determined to have the indole and central pyrrole ring systems inclined to one another, with the carbonitrile group almost coplanar with the pyrrole ring .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. Methanolysis of pyridine-2-carbonitrile in the coordination sphere of copper(II), cobalt(II), and nickel(II) leads to the formation of complexes containing O-methyl-pyridine-2-carboximidate as a ligand . The reactivity of 2-methylchromone-3-carbonitrile with active methylene nucleophiles results in ring-opening followed by recyclization reactions, producing various chromeno[2,3-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the spectral properties of pyridine derivatives were investigated using UV–vis absorption and fluorescence spectroscopy techniques, revealing that solvent effects and temperature can significantly impact the absorption spectra . The interaction of 1-methyl-2-pyrrolidone with metal layers results in the formation of hybrid inorganic-organic solids, with the organic molecule becoming a radical with a strong π character, which is reflected in its absorption band in the near-IR region . The corrosion inhibition properties of 1H-pyrrole-2,5-dione derivatives on carbon steel in hydrochloric acid medium were also studied, showing that these compounds are good corrosion inhibitors, with their efficiency increasing with concentration .

Scientific Research Applications

Corrosion Inhibition

1-methyl-1H-pyrrole-2-carbonitrile derivatives have been studied for their role in corrosion inhibition. Verma et al. (2015) investigated the effects of pyrrole-carbonitriles in inhibiting mild steel corrosion in acidic environments. The study found that these compounds adsorb on metal surfaces and act as effective corrosion inhibitors, particularly in hydrochloric acid solutions (Verma et al., 2015).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, Wang et al. (2020) developed a palladium(II)-catalyzed synthesis method for substituted 1H-pyrrole-3-carbonitriles. This method features a cascade of C(sp)–C(sp2) coupling and intramolecular C–N bond formation, highlighting the versatility of pyrrole-carbonitriles in complex chemical synthesis (Wang et al., 2020).

Pharmaceutical Research

Xiao Yong-mei (2013) explored the synthesis of novel nonsteroidal progesterone receptor modulators using 1-methyl-1H-pyrrole-2-carbonitrile. This research demonstrates the potential of pyrrole-carbonitriles in developing new pharmaceutical compounds (Xiao Yong-mei, 2013).

Antibacterial Applications

Vazirimehr et al. (2017) conducted a study on the antibacterial properties of novel heterocycles containing hexahydroquinoline and pyrrole moieties, including derivatives of 1-methyl-1H-pyrrole-2-carbonitrile. Their findings suggest potential antibacterial applications for these compounds (Vazirimehr et al., 2017).

Optoelectronics and Materials Science

In the domain of materials science, especially optoelectronics, pyrrole-carbonitriles have been studied for their structural and optical properties. Zedan et al. (2020) reported on the characteristics of pyridine derivatives containing 1-methyl-1H-pyrrole-2-carbonitrile, highlighting their potential in the development of photosensors and other electronic devices (Zedan et al., 2020).

Insecticidal and Acaricidal Activities

Liu et al. (2012) synthesized novel 2-arylpyrrole derivatives, including 1-methyl-1H-pyrrole-3-carbonitrile compounds, to evaluate their insecticidal and acaricidal activities. Their research found significant bioactivity against certain pests, indicating the potential of these compounds in agricultural applications (Liu et al., 2012).

Safety And Hazards

The safety information for “1-methyl-1H-pyrrole-2-carbonitrile” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-8-4-2-3-6(8)5-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSGIQEBOZPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366418
Record name 1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrrole-2-carbonitrile

CAS RN

34884-10-1
Record name 1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylpyrrole-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
P Zhang, E Terefenko, J Kern, A Fensome… - Bioorganic & medicinal …, 2007 - Elsevier
We have recently discovered 5-(3-cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (14) as a potent, selective, and orally active non-steroidal …
Number of citations: 24 www.sciencedirect.com
JC Kern, E Terefenko, E Trybulski, TJ Berrodin… - Bioorganic & medicinal …, 2010 - Elsevier
… In summary, 1-methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalenones and analogs were evaluated as PR antagonists. From these scaffolds, a number of PR antagonists …
Number of citations: 9 www.sciencedirect.com
A Fensome, WR Adams, AL Adams… - Journal of medicinal …, 2008 - ACS Publications
… To a solution of 1-methyl-1H-pyrrole-2-carbonitrile (1.20 g, 11.3 mmol) in dry THF (35 mL) at 0 C was added tri-iso-propyl borate (2.6 mL, 11.3 mmol) and lithium di-iso-propylamine (7.3 …
Number of citations: 209 pubs.acs.org
R Unwalla, JJ Mousseau, OO Fadeyi… - Journal of Medicinal …, 2017 - ACS Publications
In an effort to find new and safer treatments for osteoporosis and frailty, we describe a novel series of selective androgen receptor modulators (SARMs). Using a structure-based …
Number of citations: 17 pubs.acs.org
SP Ivonin, AV Lapandin… - European Journal of …, 2004 - Wiley Online Library
Reactions between phenylglyoxal hydrate and the N,N‐dimethylhydrazones of furfural and pyrrole‐2‐carbaldehyde run regioselectively at the 5‐position of the heterocycle. The …
DC Howe, NM Mount, K Bess, A Brown… - … of Pharmacology and …, 2011 - ASPET
There is considerable ongoing investment in the research and development of selective progesterone receptor (PR) modulators for the treatment of gynecological conditions such as …
Number of citations: 3 jpet.aspetjournals.org
E Mateev, M Georgieva… - Journal of Pharmacy & …, 2022 - journals.library.ualberta.ca
… (3-Cyclopentyl2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1methyl-1H-pyrrole-2-carbonitrile: A novel, highly potent, selective, and orally active nonsteroidal progesterone receptor …
Number of citations: 24 journals.library.ualberta.ca
SP Ivonin, AV Lapandin, VG Shtamburg - Chemistry of Heterocyclic …, 2005 - Springer
The reaction of phenylglyoxal hydrate with N,N-dimethylhydrazones of furfural and 1-methylpyrrole-2-carbaldehyde proceeds regioselectively at position 5 of the heterocycle. The …
Number of citations: 3 link.springer.com
MA Collins, V Hudak, R Bender, A Fensome… - Bioorganic & medicinal …, 2004 - Elsevier
… Analytical data for 5-(4,4-dimethyl-2-oxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)-1-methyl-1H-pyrrole-2 carbonitrile (32): 1 H NMR (300 MHz, DMSO-d 6 ) δ 1.64 (s, 6H), 3.71 (s, 3H), 6.33 (…
Number of citations: 62 www.sciencedirect.com
EA Terefenko, J Kern, A Fensome, J Wrobel… - Bioorganic & medicinal …, 2005 - Elsevier
… ,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (24). A white solid: 1 H … ,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (26). A white solid: 1 H …
Number of citations: 63 www.sciencedirect.com

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